Tert-butyl 4-hydroxy-2-[(4-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-hydroxy-2-[(4-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a hydroxy group, a carbamoyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydroxy-2-[(4-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the hydroxy and carbamoyl groups. The tert-butyl group is then added to the structure. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-hydroxy-2-[(4-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbamoyl group may produce amines.
Scientific Research Applications
Tert-butyl 4-hydroxy-2-[(4-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-2-[(4-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-hydroxy-2-[(4-methylphenyl)carbamoyl]piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Tert-butyl 4-hydroxy-2-[(4-methylphenyl)carbamoyl]indole-1-carboxylate: Contains an indole ring instead of a pyrrolidine ring.
Uniqueness
Tert-butyl 4-hydroxy-2-[(4-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and ring structure
Properties
Molecular Formula |
C17H24N2O4 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
tert-butyl 4-hydroxy-2-[(4-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O4/c1-11-5-7-12(8-6-11)18-15(21)14-9-13(20)10-19(14)16(22)23-17(2,3)4/h5-8,13-14,20H,9-10H2,1-4H3,(H,18,21) |
InChI Key |
YUHVSUCWWJDOTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CC(CN2C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.